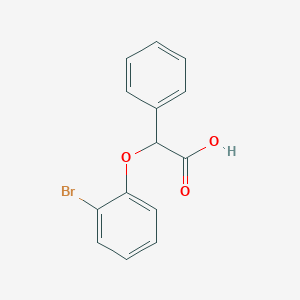
2-(2-Bromophenoxy)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(2-Bromophenoxy)propanoic acid” includes 3 freely rotating bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . It also has a polar surface area of 47 Ų and a molar refractivity of 51.4±0.3 cm³ .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromophenoxy)propanoic acid” include a density of 1.6±0.1 g/cm³, boiling point of 333.6±17.0 °C at 760 mmHg, and a flash point of 155.6±20.9 °C . It also has a molar volume of 157.6±3.0 cm³ and a polarizability of 20.4±0.5 10^-24 cm³ .Applications De Recherche Scientifique
Antioxidant Properties and Radical Scavenging Activity
Bromophenol derivatives have been studied for their antioxidant properties and radical scavenging activities. For example, novel bromophenols synthesized from benzoic acids and methoxylated bromophenols demonstrated powerful antioxidant activities when compared to standard molecules such as α-tocopherol and butylated hydroxytoluene (BHT) (Öztaşkın et al., 2017). Similarly, bromophenols isolated from the marine red alga Polysiphonia urceolata showed significant DPPH radical scavenging activity, suggesting their potential as natural antioxidants (Li et al., 2007).
Inhibition of Enzyme Activity
Research on bromophenols also includes their role in inhibiting the activity of specific enzymes. Cyclopropylcarboxylic acids and esters, along with cyclopropylmethanols incorporating bromophenol moieties, were tested against human carbonic anhydrase isoenzymes, showing excellent inhibitory effects in the low nanomolar range, which could have implications for drug development and therapeutic applications (Boztaş et al., 2015).
Metabolic and Decomposition Studies
Metabolic pathways and decomposition of bromophenol compounds have been the subject of scientific research, providing insights into their environmental fate and potential toxicological impacts. The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which produces bromophenol metabolites, has been studied to understand its toxic effects and metabolic pathways in various species (Carmo et al., 2005). Additionally, the oxidation of bromophenols during water treatment with potassium permanganate was explored, revealing the formation of brominated polymeric products of concern, which underscores the importance of understanding these reactions in the context of environmental health and safety (Jiang et al., 2014).
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWOGBQVPWTKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2641115.png)
![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)methyl]-2-furyl-N-methyl carboxamide](/img/structure/B2641116.png)
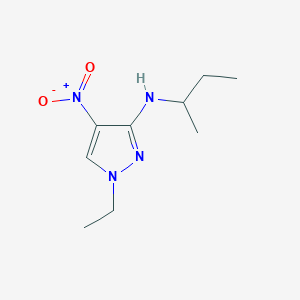

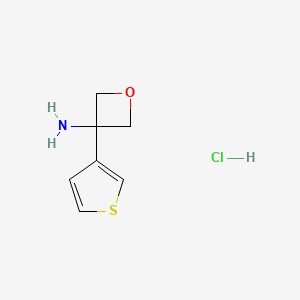
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2641124.png)
![(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2641125.png)
![propyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2641126.png)
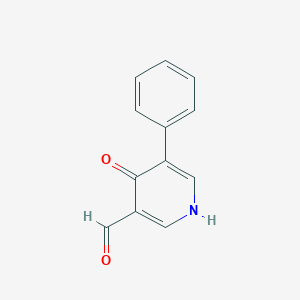
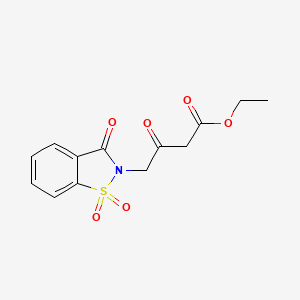
![2-(ethylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641132.png)
![2-Amino-6-(4-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2641134.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2641135.png)
![Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2641137.png)